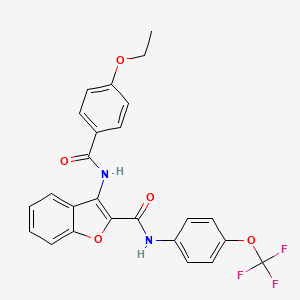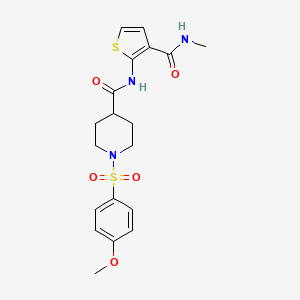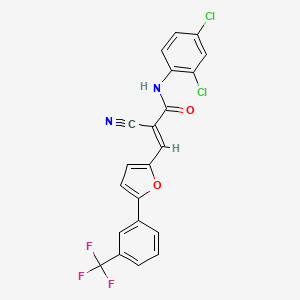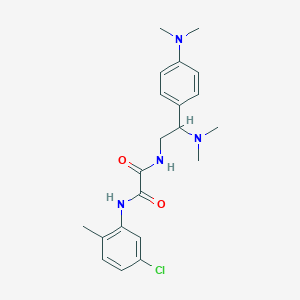
3-Chloro-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 199.56 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-1-methyl-1H-pyrazol-5-amine has been reported in the literature. For instance, a study describes the synthesis of herbicide candidates containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-methyl-1H-pyrazol-5-amine can be represented by the InChI code: 1S/C5H5ClF3N3/c1-12-3(5(7,8)9)2(10)4(6)11-12/h10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 3-Chloro-1-methyl-1H-pyrazol-5-amine have been studied. For example, a study reported the synthesis of herbicide candidates containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Physical And Chemical Properties Analysis
3-Chloro-1-methyl-1H-pyrazol-5-amine is a liquid at room temperature . The refractive index of similar compounds ranges from 1.5400 to 1.5450 at 20°C .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
3-Chloro-1-methyl-1H-pyrazol-5-amine is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . It has been used in the synthesis of hydrazine-coupled pyrazoles, which have shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . For instance, compound 13, a derivative of 3-Chloro-1-methyl-1H-pyrazol-5-amine, displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on 3-Chloro-1-methyl-1H-pyrazol-5-amine derivatives to justify their antileishmanial activity . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Pyrazole Derivatives
3-Chloro-1-methyl-1H-pyrazol-5-amine has been used in the synthesis of hydrazine-coupled pyrazoles . These pyrazoles were synthesized using elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis of Kinase Inhibitors
3-Chloro-1-methyl-1H-pyrazol-5-amine has been used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Inhibition of p70S6Kβ Kinase
Although the synthesized compound did not show the expected inhibitory potency on the intended target kinase, MPS1, it found significant activity on the kinase p70S6Kβ .
Mécanisme D'action
While the specific mechanism of action for 3-Chloro-1-methyl-1H-pyrazol-5-amine is not mentioned in the search results, compounds with similar structures have been studied for their biological activities. For instance, pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities .
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFVEOMCMLCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667025.png)
![4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide](/img/structure/B2667028.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2667029.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2667032.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2667033.png)



![N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2667038.png)
![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)
